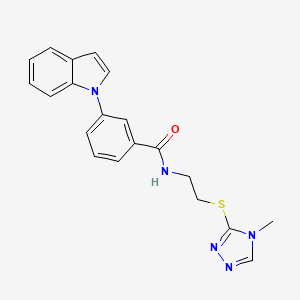

3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide

Description

The compound 3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide features a benzamide backbone substituted with an indole moiety at the 3-position and a 4-methyl-4H-1,2,4-triazole-3-thioethyl group at the amide nitrogen. This structure combines aromatic, heterocyclic, and sulfur-containing groups, which are common in pharmacologically active molecules targeting proteins or enzymes. The indole group may enhance interactions with hydrophobic pockets in biological targets, while the triazole-thioether linkage could influence solubility and metabolic stability .

Properties

IUPAC Name |

3-indol-1-yl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-24-14-22-23-20(24)27-12-10-21-19(26)16-6-4-7-17(13-16)25-11-9-15-5-2-3-8-18(15)25/h2-9,11,13-14H,10,12H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPLZWWEALBXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the triazole ring through a cyclization reaction. The final step involves the formation of the benzamide group via an amide coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide serves as a building block for more complex molecules. Its unique thioether linkage enhances its chemical reactivity, making it a versatile precursor in the synthesis of novel compounds.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : The triazole ring is known for its antimicrobial properties. Studies suggest that derivatives of this compound may exhibit significant antibacterial effects against various pathogens.

- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation by inducing apoptosis and modulating cell cycle regulation. For instance, studies have shown cytotoxic effects against several cancer cell lines, including leukemia and melanoma cells .

Medicine

Research is ongoing to explore its therapeutic potential in treating various diseases:

- Cancer Therapy : The compound's mechanism involves interaction with specific molecular targets and pathways related to cancer progression. Its ability to inhibit telomerase activity has been highlighted as a promising avenue for anticancer drug development .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited significant inhibition of cell growth in MDA-MB-435 (melanoma) and K562 (leukemia) cell lines with IC50 values comparable to established anticancer drugs like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of derivatives derived from this compound. The results indicated that certain modifications enhanced its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole and triazole moieties are known to interact with enzymes and receptors, modulating their activity. The benzamide group can further enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Similarity and Key Modifications

The compound shares structural motifs with several benzamide and triazole derivatives reported in recent studies. Below is a comparative analysis of its features against analogs:

Functional Group Impact on Activity

- Indole vs.

- Triazole Substitution : The 4-methyl group on the triazole ring in the target compound contrasts with allyl () or phenyl () substitutions. Methyl groups often improve metabolic stability but may reduce steric accessibility compared to bulkier substituents.

- Sulfur Linkages : The thioether bridge in the target compound is shared with analogs in and , which are associated with improved solubility and resistance to enzymatic cleavage.

Biological Activity

3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide is a synthetic compound notable for its complex structure, which includes an indole moiety, a triazole ring, and a benzamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications.

Chemical Structure and Properties

The compound's IUPAC name is 3-indol-1-yl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzamide. Its molecular formula is , with a molecular weight of 373.4 g/mol. The presence of the triazole and indole structures contributes to its biological activity by facilitating interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₅OS |

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | 3-indol-1-yl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzamide |

| CAS Number | 1226454-54-1 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Enzymes : The indole and triazole moieties can interact with enzymes and receptors, modulating their activity.

- Inhibition of Cell Proliferation : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation.

- Antimicrobial Activity : The triazole ring is known for its antimicrobial properties, making this compound a candidate for further exploration in treating infections.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular:

- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

The cytotoxic effects were assessed using the MTT assay, which measures cell viability based on mitochondrial activity. Results showed that at concentrations as low as 10 µM, the compound effectively reduced cell viability in these cancer cell lines.

Antimicrobial Activity

The compound's triazole component is linked to antimicrobial effects. Triazoles are known to disrupt fungal cell membrane synthesis, providing a pathway for potential antifungal applications.

Case Studies

A recent study explored the synthesis and biological evaluation of various derivatives of triazole compounds including this compound. The study highlighted:

- Selectivity towards Cancer Cells : The synthesized compounds showed higher selectivity towards cancer cells compared to normal cells.

- Mechanistic Insights : Further investigations revealed that certain derivatives inhibited migration in cancer cells, suggesting potential applications in preventing metastasis.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide in laboratory settings?

The synthesis involves multi-step reactions requiring precise control of:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for thioether bond formation and triazole coupling due to their ability to stabilize intermediates .

- Temperature and pH : Optimal yields are achieved at 60–80°C for triazole-thiol coupling, with pH 7–8 to avoid hydrolysis of the thioether group .

- Catalysts : Triethylamine or DMAP may enhance nucleophilic substitution efficiency during benzamide formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify indole (δ 7.2–7.8 ppm, aromatic protons) and triazole (δ 8.1–8.3 ppm) protons, with HSQC for carbon-proton correlations .

- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+ at m/z 434.15) .

- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Q. What are the primary challenges in solubility and stability during in vitro assays?

- Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (≤1% v/v in assays) to avoid cellular toxicity .

- Stability : The thioether linkage is prone to oxidation; store at –20°C under inert gas (N₂/Ar) and add antioxidants (e.g., 0.1% BHT) to working solutions .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinase domains or GPCRs. Focus on the indole-triazole scaffold’s π-π stacking and hydrogen-bonding potential .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-target complexes, particularly at the thioethyl-benzamide interface .

- ADMET prediction : SwissADME or ADMETlab 2.0 to predict bioavailability, BBB penetration, and CYP450 interactions .

Q. How to resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?

- Assay standardization : Control variables like cell passage number, serum batch, and incubation time .

- Metabolite profiling : LC-MS/MS to check for degradation products or active metabolites influencing potency .

- Target validation : CRISPR knockouts or siRNA silencing to confirm target specificity .

Q. What strategies improve selectivity against off-target enzymes (e.g., cytochrome P450 isoforms)?

- Structure-activity relationship (SAR) : Modify the 4-methyl group on the triazole or the benzamide’s para-substituent to reduce steric clashes with off-target pockets .

- Proteomic profiling : Use affinity-based chemoproteomics (Thermo Fisher TMT) to identify off-target binding .

Q. How to design analogs with enhanced pharmacokinetic properties?

- Bioisosteric replacement : Substitute the thioether with sulfoxide/sulfone to improve metabolic stability .

- Prodrug approaches : Introduce ester groups at the indole N-position for pH-dependent release in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.